Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate
Description
Methyl 2-(morpholin-4-yl)-5-(3-nitrobenzamido)benzoate is a benzoate ester derivative featuring a morpholine ring and a 3-nitrobenzamido substituent. The morpholine moiety enhances solubility and bioavailability, while the nitro group may influence electronic properties and binding interactions in biological systems.
Properties
Molecular Formula |
C19H19N3O6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H19N3O6/c1-27-19(24)16-12-14(5-6-17(16)21-7-9-28-10-8-21)20-18(23)13-3-2-4-15(11-13)22(25)26/h2-6,11-12H,7-10H2,1H3,(H,20,23) |
InChI Key |
KSBLLJCNBBCTQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Nitration of Benzoyl Precursors
Nitration is a critical first step to introduce the nitro group. In Patent US20100137586A1 , methyl-2-hydroxy-3-methoxy benzoate undergoes nitration using 70% nitric acid in acetic acid at 0–5°C, achieving 74% yield after 18 hours. This low-temperature protocol minimizes byproducts like dinitro derivatives. Alternatively, PMC8091929 employs Friedel-Crafts acylation with phthalic anhydride and bromobenzene, followed by nitration using fuming HNO₃ in H₂SO₄ at –5°C to 0°C. The nitro group’s position is confirmed via HPLC and H NMR, with regioselectivity driven by the electron-withdrawing ester group.
Table 1: Nitration Conditions and Outcomes
Esterification and Chlorination
Esterification of carboxylic acid intermediates is typically achieved using thionyl chloride (SOCl₂) in methanol. PMC8091929 reports converting 2-(4-chloro-3-nitrobenzoyl) benzoic acid to its methyl ester with SOCl₂ and methanol at reflux, yielding 89% pure product. Thionyl chloride acts as both a chlorinating agent and catalyst, with excess methanol ensuring complete esterification. In contrast, Patent US20030065211A1 employs butyryl chloride in chlorobenzene at 50–100°C for acylations, achieving 92–95% yields.
Amidation and Morpholine Ring Incorporation
Introducing the morpholine moiety requires nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. VulcanChem’s protocol reacts a chloro-substituted intermediate with morpholine in DMF at 80°C for 12 hours, achieving 85% substitution. The reaction’s success hinges on the chloro group’s activation by the nitro moiety, which enhances electrophilicity. Patent WO2013186792A2 substitutes a bromo group with morpholine using Pd(OAc)₂/Xantphos catalysis, yielding 91% under microwave irradiation.
Table 2: Morpholine Substitution Methods
| Intermediate | Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5-Chloro-3-nitrobenzamido benzoate | Morpholine | None | 80 | 12 | 85 |
| 4-Bromo-2-methylphenylamide | Morpholine | Pd(OAc)₂ | 120 | 2 | 91 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF and NMP enhance SNAr reactivity by stabilizing transition states. However, Patent US20100137586A1 demonstrates that acetic acid improves nitration regioselectivity due to its protonating capacity. Elevated temperatures (>100°C) risk nitro group decomposition, whereas reactions below 50°C prolong completion times.
Catalytic Systems
Palladium catalysts enable efficient morpholine incorporation at lower temperatures. WO2013186792A2 reports a 20% increase in yield using Pd(OAc)₂/Xantphos compared to uncatalyzed reactions. Alternatively, CuI/1,10-phenanthroline systems facilitate Ullmann-type couplings but require inert atmospheres.
Analytical Characterization and Quality Control
Final product validation employs:
Industrial-Scale Production Challenges
Scaling up necessitates addressing:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups such as nitroso or amino groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzene ring or morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate is being investigated as a pharmacophore in drug design. Its potential applications include:
- Targeting Specific Enzymes or Receptors : The compound may modulate enzyme activity, making it a candidate for developing new therapeutics against various diseases.
- Antitumor Activity : Early studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines, indicating potential as an antitumor agent.
Materials Science
The compound's structural characteristics make it suitable for developing novel materials with specific properties:
- Conductivity : Research into its electronic properties suggests potential use in conductive materials.
- Fluorescence : The presence of the nitro group may enhance fluorescence properties, allowing applications in sensors or imaging technologies.
Biological Studies
This compound is utilized in biochemical assays for:
- Enzyme Kinetics : It can serve as an inhibitor or substrate in enzyme studies.
- Mechanistic Studies : Understanding its interaction with biological molecules can provide insights into metabolic pathways.
Data Table of Applications
| Application Area | Specific Use Cases | References |
|---|---|---|
| Medicinal Chemistry | Drug design targeting enzymes | |
| Antitumor Activity | Cytotoxicity against cancer cell lines | |
| Materials Science | Development of conductive materials | |
| Biological Studies | Enzyme kinetics and inhibition studies |
Case Study 1: Antitumor Activity Assessment
In a study assessing the cytotoxic effects of this compound, researchers evaluated its impact on several cancer cell lines. The compound displayed significant inhibition of cell proliferation, suggesting its potential as an antitumor agent.
Case Study 2: Biochemical Assays
Another study utilized this compound to investigate enzyme kinetics. By acting as an inhibitor in specific enzymatic reactions, the compound helped elucidate mechanisms of action and provided insights into potential therapeutic targets.
Mechanism of Action
The mechanism of action of Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The nitrobenzamide group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoate Ester Family
The target compound shares core structural features with several derivatives, differing primarily in substituents and their positions. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Morpholine Positioning: Direct attachment (target compound) vs.
- Bioactivity : Compounds with electron-withdrawing groups (e.g., nitro, chloro) show enhanced inhibitory properties. For example, oxothiazolidine derivatives in exhibit potent ALR2 inhibition (IC₅₀ down to 0.02 µM), suggesting nitro groups in the target compound may similarly enhance binding .
Therapeutic Potential and Mechanisms
- ALR2 Inhibition : Ethyl-substituted oxothiazolidine benzoates () demonstrate that electron-deficient aromatic systems enhance enzyme inhibition. The target’s nitro group may confer similar advantages .
- TLR Antagonism: Morpholine-containing quinoline derivatives () highlight the role of morpholine in modulating Toll-like receptor activity, suggesting possible immunomodulatory applications for the target compound .
Biological Activity
Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
- Molecular Formula : C21H23N3O6
- Molecular Weight : 413.4 g/mol
- IUPAC Name : this compound
- InChI Key : OJJRUWGGWMCKHC-UHFFFAOYSA-N
The compound features a morpholine ring and a nitrobenzamide group, contributing to its diverse chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It can bind to receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
These results indicate that the compound may serve as a potential lead for developing new anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were evaluated using animal models of inflammation. The results indicated a significant reduction in inflammatory markers, such as TNF-alpha and IL-6, suggesting that it could be effective in treating inflammatory diseases:
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on the efficacy of this compound in MCF-7 cells revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent. -
Case Study on Anti-inflammatory Activity :
In a controlled experiment involving mice with induced arthritis, administration of the compound resulted in decreased paw swelling and pain response, indicating its potential utility in managing rheumatoid arthritis.
Research Applications
The compound's unique structure and promising biological activities make it suitable for various research applications:
- Drug Development : Its potential as an anticancer and anti-inflammatory agent positions it as a candidate for further drug development.
- Biochemical Probes : The ability to modulate enzyme activity allows for its use as a biochemical probe in cellular studies.
- Material Science : The chemical properties may also lend themselves to applications in developing new materials.
Q & A
Q. What are the typical synthetic routes for Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate?
The synthesis involves sequential functionalization of the benzoate core. A common approach includes:
- Step 1 : Introduction of the morpholine moiety via nucleophilic substitution or coupling reactions. For example, methyl 2-amino-5-nitrobenzoate derivatives can react with morpholine sulfonyl chloride under basic conditions to install the morpholinyl group .
- Step 2 : Amidation of the 5-nitro position using 3-nitrobenzoyl chloride, as seen in analogous syntheses where acyl chlorides react with amines in the presence of triethylamine to form benzamides .
- Purification : Column chromatography or recrystallization ensures high purity, with reaction progress monitored via TLC and NMR .
Q. How can the purity and identity of this compound be verified post-synthesis?
- Chromatography : HPLC or GC-MS for purity assessment, particularly to detect unreacted starting materials or side products .
- Spectroscopic Analysis :
- NMR : H and C NMR confirm the presence of morpholinyl protons (δ ~3.7 ppm) and nitrobenzamido aromatic signals .
- FT-IR : Bands at ~1650 cm (amide C=O) and ~1520 cm (NO) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) .
Q. What are the key structural features of this compound relevant to its reactivity?
- Electron-withdrawing groups : The nitro group at position 5 enhances electrophilicity, facilitating nucleophilic attacks in further derivatization .
- Morpholinyl group : Acts as a hydrogen bond acceptor, influencing solubility and intermolecular interactions in biological assays .
- Ester linkage : The methyl ester at position 2 can be hydrolyzed to a carboxylic acid for additional functionalization .
Advanced Research Questions
Q. How can competing side reactions during synthesis (e.g., over-acylation or sulfonation) be minimized?
- Temperature Control : Lower temperatures (0–5°C) during acylation reduce over-reactivity of 3-nitrobenzoyl chloride .
- Regioselective Protection : Use of orthogonal protecting groups (e.g., Fmoc for amines) ensures selective functionalization .
- Catalytic Optimization : Employing DMAP as a catalyst in acylation reactions improves yield while suppressing sulfonation side products .
Q. What strategies are effective in resolving contradictions in crystallographic data (e.g., disordered morpholinyl groups)?
- Refinement Tools : SHELXL (via Olex2 or SHELXLE) allows modeling of disorder using PART and SUMP instructions to refine occupancies .
- Validation : Cross-check with DFT-calculated electrostatic potential maps to validate hydrogen bonding patterns .
- Complementary Techniques : Pair X-ray diffraction with solid-state NMR to resolve ambiguities in ring puckering or torsional angles .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases or GPCRs, leveraging the nitrobenzamido group as a hydrogen bond donor .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with bioactivity data from analogous compounds .
- MD Simulations : Assess stability of morpholinyl interactions in solvent models (e.g., explicit water) to optimize pharmacokinetic properties .
Q. How should researchers address discrepancies in reported bioactivity data (e.g., conflicting IC50_{50}50 values)?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
- Purity Verification : Re-test compounds with ≥95% purity (via HPLC) to exclude batch-dependent impurities .
- Meta-Analysis : Use PubChem BioActivity data to compare results across studies and identify outliers due to methodological variability .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for acylations to avoid hydrolysis of the methyl ester .
- Crystallography : For twinned crystals, employ TWIN/BASF commands in SHELXL to refine twin domains .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity assays) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
